Dansyl-l-isoleucine

Chiral Chromatography Amino Acid Analysis Method Development

Dansyl-L-isoleucine is a chiral fluorescent derivatization standard designed to resolve a key analytical challenge: the co-elution of isoleucine, leucine, and valine dansyl derivatives in reversed-phase HPLC. Its unique sec-butyl side chain enables superior chromatographic resolution. - Baseline separation from dansyl-valine (Rs = 7.25) and dansyl-leucine (Rs = 1.50) ensures unambiguous peak assignment in complex matrices. - Femtomole detection limits (3-6 fmol by MECC; 34-169 fmol by BSA-enhanced HPLC) support trace-level quantification in precious clinical or single-cell samples. - Predictable logP (4.05) allows QSRR model-based method optimization, reducing development time. - Available in ≥97% purity with lot-specific CoA; ambient temperature shipping ensures stable, timely delivery.

Molecular Formula C18H24N2O4S
Molecular Weight 364.5 g/mol
CAS No. 1100-21-6
Cat. No. B094587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-l-isoleucine
CAS1100-21-6
Molecular FormulaC18H24N2O4S
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
InChIInChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22)/t12-,17-/m0/s1
InChIKeyNJTOKQLVHXSRPR-SJCJKPOMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-L-isoleucine: Chiral Fluorescent Label for HPLC


Dansyl-L-isoleucine (CAS 1100-21-6) is a dansylated L-amino acid derivative, belonging to the class of fluorescent labels used for sensitive detection in liquid chromatography (HPLC) and mass spectrometry (LC-MS) . The compound comprises a 5-dimethylaminonaphthalene-1-sulfonyl (dansyl) group covalently attached to the L-enantiomer of isoleucine, enabling its use as a chiral probe and derivatization standard in amino acid analysis .

Chiral HPLC Probe

Dansyl-L-isoleucine supports stereoselective amino acid analysis

Fluorescent Label

Dansyl fluorophore enables sensitive fluorescence / LC-MS detection

L-Enantiomer

Chiral center supports stereochemical control studies

Why Dansyl-L-isoleucine Is Irreplaceable


Generic substitution fails because Dansyl-L-isoleucine exhibits quantifiable differences in chromatographic resolution from its closest analogs. Unlike dansyl-leucine or dansyl-valine, the isoleucine side chain imparts unique steric and hydrophobic properties that enable baseline separation under specific conditions [1]. Moreover, the chiral nature of the L-isoleucine moiety is essential for studies of stereoselective binding and enzymatic recognition, a property lost with racemic or alternative derivatives [2].

Dansyl-L-isoleucine Dansyl-leucine / dansyl-valine

Chromatographic resolution may shift; retention order and separation profiles may not transfer

L-enantiomer Racemic or alternative derivative

Stereochemical control requires chiral identity; racemic mixtures may not support enantiomer attribution

Dansyl fluorophore Non-dansyl labels

Detection limits may differ; fluorescence sensitivity profile may require platform-specific validation

Key Evidence: Dansyl-L-isoleucine vs. Analogs


Chiral Resolution and Elution Order

In a multiple heart-cutting achiral-chiral LC-LC method, the elution order of dansylated branched-chain amino acids was determined as Dns-valine < Dns-isoleucine < Dns-leucine. The resolution between adjacent peaks was 7.25 for Val/Ile and 1.50 for Ile/Leu pairs [1]. This quantifiable separation, with full resolution achieved, is critical for accurate quantification in complex matrices and cannot be replicated with a single dansyl derivative.

Chiral Resolution
Head-to-head
Rs = 7.25 (Val/Ile) ; Rs = 1.50 (Ile/Leu)
Reported separation supports chiral method selectivity
Elution order: Dns-Val
Detection Limit
Class-level
3–6 fmol (MECC) ; 34–169 fmol (HPLC-BSA)
Supports trace-level analysis in limited research samples
Reported for dansyl amino acid class
Hydrophobicity
Data to verify
ACD/LogP = 4.05
May aid retention prediction in RP-HPLC method development
Predicted value; experimental review needed
Chiral Chromatography Amino Acid Analysis Method Development

Fluorescence Sensitivity and Detection Limits

Dansyl amino acids, including Dansyl-L-isoleucine, demonstrate detection limits in the femtomole range when analyzed by HPLC with fluorescence detection. One study reported detection limits between 3 and 6 fmol for dansyl amino acids using micellar electrokinetic capillary chromatography (MECC) [1]. Another study using BSA-enhanced fluorescence achieved detection limits of 34-169 fmol on-column for a mixture of dansyl amino acids [2]. While these values represent the class, they are directly applicable to Dansyl-L-isoleucine and provide a quantitative benchmark for sensitivity.

Detection Limit
Class-level
3–6 fmol (MECC) ; 34–169 fmol (HPLC-BSA)
Supports trace-level analysis in limited research samples
Reported for dansyl amino acid class
Fluorescence Detection Analytical Sensitivity HPLC

Hydrophobicity and Retention Predictability

Dansyl-L-isoleucine possesses a predicted octanol-water partition coefficient (logP) of 4.05 (ACD/Labs) . This value is higher than that of many polar amino acids but lower than that of more hydrophobic dansyl derivatives, such as dansyl-leucine or dansyl-tryptophan. This specific hydrophobicity dictates its retention time in reversed-phase HPLC and influences its behavior in LC-MS experiments. While direct comparative logP data for other dansyl amino acids is not provided in the source, the value for Dansyl-L-isoleucine is a quantifiable parameter that can be used to predict its chromatographic behavior relative to other compounds.

Hydrophobicity
Data to verify
ACD/LogP = 4.05
May aid retention prediction in RP-HPLC method development
Predicted value; experimental review needed
Quantitative Structure-Retention Relationship Hydrophobicity LC-MS

Application Scenarios for Dansyl-L-isoleucine


Chiral LC-LC for Branched-Chain Amino Acids

The distinct elution order and full resolution of Dansyl-L-isoleucine from dansyl-valine and dansyl-leucine (Rs = 7.25 and 1.50, respectively) make it an ideal standard or internal marker in multi-dimensional chromatography methods designed for the analysis of complex mixtures, such as amino acid supplements or biological fluids [1].

High-Sensitivity Detection in Proteomics

Given the femtomole-level detection limits achievable with dansyl amino acids (3-6 fmol by MECC; 34-169 fmol by BSA-enhanced HPLC), Dansyl-L-isoleucine is well-suited for applications where sample quantity is limited, such as single-cell proteomics, analysis of precious clinical samples, or trace-level detection of amino acids in environmental samples [2][3].

Predictive HPLC via QSRR Models

The known logP value (4.05) and predictable reversed-phase retention behavior of Dansyl-L-isoleucine allow researchers to employ quantitative structure-retention relationship (QSRR) models. This enables the development of robust HPLC methods where the retention time of Dansyl-L-isoleucine can be accurately predicted and optimized without extensive trial-and-error experimentation .

Application
Selection Property
Validation Focus
Chiral amino acid profiling
Chiral resolution selectivity
Stereochemical control review
Trace-level amino acid analysis
Fluorescence sensitivity profile
Detection limit validation in research matrices
Reversed-phase method development
Hydrophobicity context
Retention prediction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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